1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 21686-05-5
VCID: VC2022043
InChI: InChI=1S/C7H10N2O/c1-5-7(6(2)10)4-8-9(5)3/h4H,1-3H3
SMILES: CC1=C(C=NN1C)C(=O)C
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol

1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone

CAS No.: 21686-05-5

Cat. No.: VC2022043

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone - 21686-05-5

Specification

CAS No. 21686-05-5
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
IUPAC Name 1-(1,5-dimethylpyrazol-4-yl)ethanone
Standard InChI InChI=1S/C7H10N2O/c1-5-7(6(2)10)4-8-9(5)3/h4H,1-3H3
Standard InChI Key TXXZNYALZCZZSY-UHFFFAOYSA-N
SMILES CC1=C(C=NN1C)C(=O)C
Canonical SMILES CC1=C(C=NN1C)C(=O)C

Introduction

Physical and Chemical Properties

1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (CAS: 21686-05-5) is characterized by a set of distinctive physical and chemical properties that define its behavior in various conditions. The compound features a pyrazole ring with methyl substituents at positions 1 and 5, and an acetyl group at position 4. Table 1 summarizes the key physicochemical parameters of this compound.

Table 1: Physical and Chemical Properties of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone

PropertyValueNote
Molecular FormulaC₇H₁₀N₂O
Molar Mass138.17 g/mol
Density1.09±0.1 g/cm³Predicted value
Melting Point78-79 °CExperimentally determined
Boiling Point231.8±20.0 °CPredicted value
pKa0.41±0.10Predicted value
Physical StateSolidAt room temperature
Storage ConditionRoom Temperature

These properties indicate a relatively stable compound with moderate polarity due to the presence of the carbonyl group . The melting point range suggests good purity, which is essential for its application in research and synthesis protocols.

Structural Characteristics and Identifiers

The structure of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone features several key elements that contribute to its chemical reactivity and potential biological activity. The pyrazole core provides a planar, aromatic heterocycle with two adjacent nitrogen atoms, while the methyl and acetyl substituents modify its electronic properties and reactivity profile.

Table 2: Structural Identifiers of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone

Identifier TypeValue
IUPAC Name1-(1,5-dimethylpyrazol-4-yl)ethanone
Common Synonyms1-(1,5-dimethyl-4-pyrazolyl)ethanone; Ethanone,1-(1,5-dimethyl-1H-pyrazol-4-yl)-
InChIInChI=1S/C7H10N2O/c1-5-7(6(2)10)4-8-9(5)3/h4H,1-3H3
InChIKeyTXXZNYALZCZZSY-UHFFFAOYSA-N
SMILESCC1=C(C=NN1C)C(=O)C
PubChem CID7019427

The structural characteristics provide essential information for researchers seeking to study this compound's interactions with biological systems or to incorporate it into synthetic pathways . The presence of the ketone group at position 4 creates a reactive site for various chemical transformations.

Chemical Reactivity

The presence of both a pyrazole ring system and a ketone functional group provides 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone with diverse chemical reactivity. Several key reaction types have been documented or can be reasonably expected based on its structure.

Oxidation Reactions

The compound can undergo oxidation reactions to form corresponding pyrazole carboxylic acids. This transformation typically employs oxidizing agents such as potassium permanganate or sodium dichromate in aqueous or mixed solvent systems.

Reduction Reactions

The ketone functional group can be reduced to form the corresponding alcohol derivative. This reduction is commonly achieved using:

  • Sodium borohydride in protic solvents (methanol, ethanol)

  • Lithium aluminum hydride in ethereal solvents

  • Catalytic hydrogenation under appropriate conditions

The resulting alcohol product offers additional possibilities for derivatization.

Condensation Reactions

The ketone group can participate in various condensation reactions:

  • Formation of oximes with hydroxylamine

  • Hydrazone formation with hydrazine derivatives

  • Aldol-type condensations with aldehydes or ketones

A specific example is the formation of (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime, which has been documented and may exhibit distinct biological properties compared to the parent compound.

Applications

The unique structural features and reactivity profile of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone make it valuable for various applications in research and development.

Pharmaceutical Applications

This compound serves as an important intermediate in medicinal chemistry and drug discovery efforts. Its potential applications include:

  • Building block for the synthesis of compounds targeting inflammation

  • Intermediate in developing antioxidant therapeutics

  • Starting material for creating molecules with potential anticancer activity

  • Precursor for compounds targeting oxidative stress-related conditions

Research Applications

In chemical research, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone functions as:

  • A model compound for studying heterocyclic chemistry

  • A versatile intermediate in the development of new synthetic methodologies

  • A building block for the creation of complex molecular architectures

  • A reference standard for analytical methods development

Hazard CodeDescriptionClassification
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

Safety precautions should include:

  • Use of appropriate personal protective equipment (gloves, eye protection, lab coat)

  • Adequate ventilation when handling the compound

  • Avoidance of dust formation

  • Proper disposal according to local regulations

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